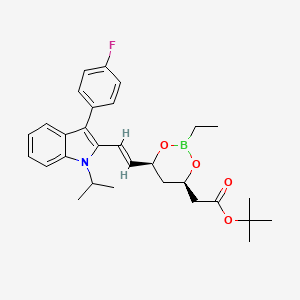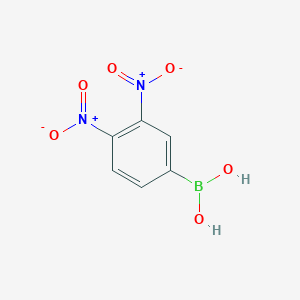![molecular formula C20H18O5 B15287436 [2-(Benzoyloxymethyl)-3-oxocyclobutyl]methyl benzoate](/img/structure/B15287436.png)
[2-(Benzoyloxymethyl)-3-oxocyclobutyl]methyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,3S)-2,3-BIS(BENZOYLOXYMETHYL)CYCLOBUTANONE is a chiral compound with significant importance in organic chemistry. It features a cyclobutanone ring substituted with two benzoyloxymethyl groups at the 2 and 3 positions, making it a valuable intermediate in the synthesis of various complex molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2,3-BIS(BENZOYLOXYMETHYL)CYCLOBUTANONE typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diol with benzoyl chloride in the presence of a base to form the benzoyloxymethyl groups, followed by cyclization to form the cyclobutanone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
(2S,3S)-2,3-BIS(BENZOYLOXYMETHYL)CYCLOBUTANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyclobutanone ring to a cyclobutanol.
Substitution: The benzoyloxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used for reduction reactions.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Wissenschaftliche Forschungsanwendungen
(2S,3S)-2,3-BIS(BENZOYLOXYMETHYL)CYCLOBUTANONE has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and chiral compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for understanding biochemical pathways.
Wirkmechanismus
The mechanism by which (2S,3S)-2,3-BIS(BENZOYLOXYMETHYL)CYCLOBUTANONE exerts its effects involves its interaction with specific molecular targets. The benzoyloxymethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The cyclobutanone ring provides a rigid framework that can affect the overall conformation and reactivity of the molecule .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3S)-2,3-BIS(HYDROXYMETHYL)CYCLOBUTANONE: Similar structure but with hydroxymethyl groups instead of benzoyloxymethyl groups.
(2S,3S)-2,3-BIS(METHOXYMETHYL)CYCLOBUTANONE: Features methoxymethyl groups instead of benzoyloxymethyl groups.
Uniqueness
(2S,3S)-2,3-BIS(BENZOYLOXYMETHYL)CYCLOBUTANONE is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of benzoyloxymethyl groups enhances its stability and reactivity compared to similar compounds with different substituents .
Eigenschaften
Molekularformel |
C20H18O5 |
|---|---|
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
[2-(benzoyloxymethyl)-3-oxocyclobutyl]methyl benzoate |
InChI |
InChI=1S/C20H18O5/c21-18-11-16(12-24-19(22)14-7-3-1-4-8-14)17(18)13-25-20(23)15-9-5-2-6-10-15/h1-10,16-17H,11-13H2 |
InChI-Schlüssel |
RYWNYUWMBMTYBG-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(C1=O)COC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


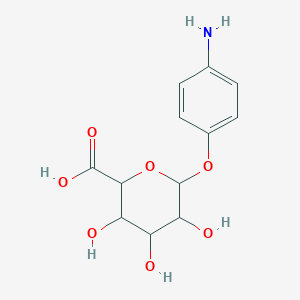
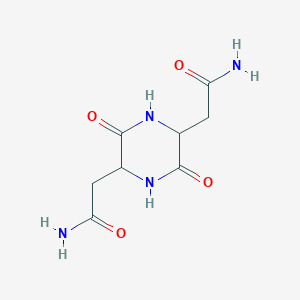
![3-[18-(2-carboxyethyl)-7,12-bis(ethenyl)-3,8,13,17,22-pentamethyl-23H-porphyrin-2-yl]propanoic acid](/img/structure/B15287370.png)


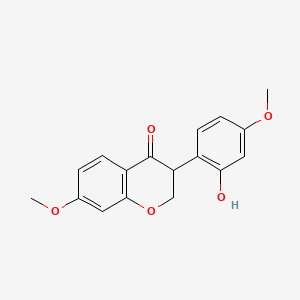
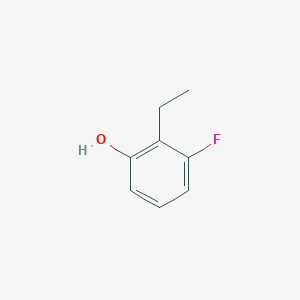

![2,2-dimethylpropanoyloxymethyl (6S,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B15287415.png)
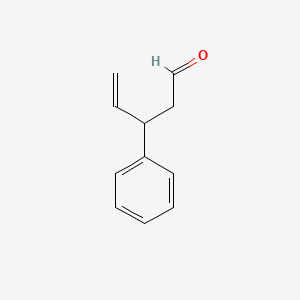
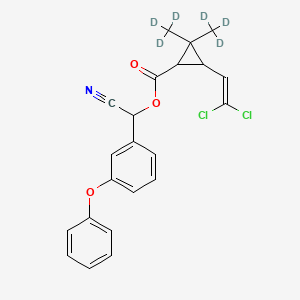
![3-amino-N-[5-amino-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide;sulfuric acid](/img/structure/B15287429.png)
